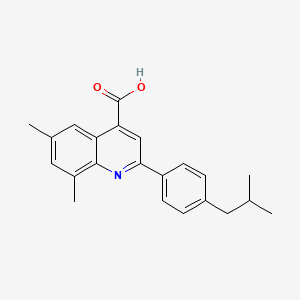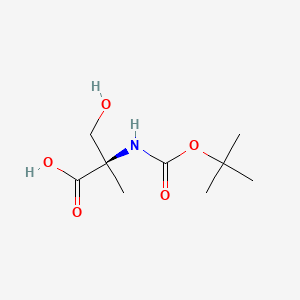
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Mechanism One study discusses the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids, proposing a formation mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012). This approach might offer insights into synthesizing related compounds, including 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, by highlighting the potential mechanisms and synthetic routes.
Structural Characterization Another significant aspect of research involves the structural characterization of organotin(IV) carboxylates based on amide carboxylic acids, demonstrating diverse molecular architectures through various coordination modes and supramolecular interactions (Xiao et al., 2013). This study suggests that amide carboxylic acids, similar in functionality to the carboxylic acid group in this compound, can lead to complex structures with potential applications in materials science and coordination chemistry.
Mécanisme D'action
Target of Action
The compound “2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
As an NSAID, this compound likely works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation, pain, and fever .
Pharmacokinetics
The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This results in cellular effects such as reduced inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics .
Analyse Biochimique
Biochemical Properties
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . Additionally, this compound interacts with plasma albumin, which affects its distribution and bioavailability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of prostanoids by blocking COX enzymes, leading to reduced inflammation and pain . This compound also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular response to injury or infection . Furthermore, it impacts cellular metabolism by altering the levels of metabolites involved in the inflammatory process .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins . The compound’s interaction with COX enzymes is stereoselective, with the S-enantiomer exhibiting stronger pharmacological activity than the R-enantiomer . Additionally, this compound may undergo metabolic chiral inversion, enhancing its therapeutic potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is rapidly absorbed and metabolized, with its effects peaking within a few hours of administration . Over time, the compound is biotransformed into glucuronide conjugates, which are excreted in the urine . Long-term studies have shown that prolonged use of this compound can lead to gastrointestinal and renal side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain . At higher doses, it can cause adverse effects such as gastrointestinal irritation, renal damage, and central nervous system depression . The compound has a narrow margin of safety, and dosages exceeding the therapeutic range can be toxic .
Metabolic Pathways
This compound is metabolized primarily in the liver through conjugation with glucuronic acid . This process produces metabolites such as ibuprofen acylglucuronide, which are excreted in the urine . The compound also undergoes oxidation to form hydroxy and carboxy metabolites . These metabolic pathways are crucial for the compound’s elimination and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins such as albumin . This binding affects the compound’s bioavailability and distribution to target tissues . Additionally, the compound’s lipophilicity allows it to cross biological membranes, facilitating its absorption and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it exerts its effects on COX enzymes . It may also be found in other cellular compartments, depending on its interactions with specific biomolecules and transporters .
Propriétés
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(24)25)18-11-14(3)10-15(4)21(18)23-20/h5-8,10-13H,9H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUESDPDNFWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)



![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)




![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)




